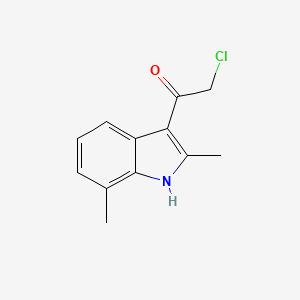

2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone” is a biochemical compound used for proteomics research1. It is often used as an intermediate and reagent in organic synthesis2. It is commonly used in the synthesis of pharmaceuticals and pesticides, such as anticancer drugs and herbicides2.

Synthesis Analysis

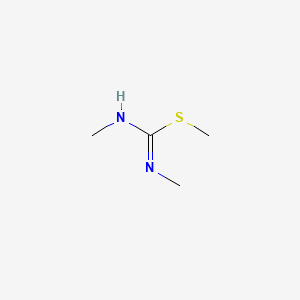

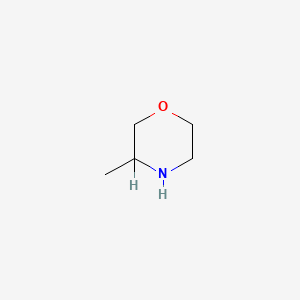

The synthesis of “2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone” involves a reaction with 1,2-dimethyl-1H-indol-3-one and dimethylamino acetic anhydride to produce the substrate 1-(1,2-dimethyl-1H-indol-3-yl)ethanone2. This substrate then undergoes a chlorination reaction with chloroacetic acid to produce "2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone"2.

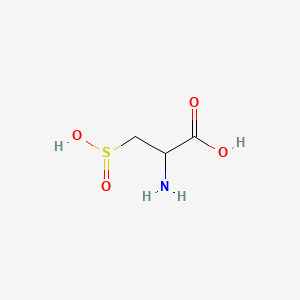

Molecular Structure Analysis

The molecular formula of “2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone” is C12H12ClNO1. The compound has a benzene ring fused to a pyrrole ring, which is a characteristic structure of indole derivatives3.

Chemical Reactions Analysis

As an intermediate in organic synthesis, “2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone” can participate in various chemical reactions. For instance, it can be used in the synthesis of anticancer drugs and herbicides2.

Physical And Chemical Properties Analysis

The molecular weight of “2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone” is 193.63 g/mol4. It has a topological polar surface area of 32.9 Ų4. The compound has one hydrogen bond donor and one hydrogen bond acceptor4. It also has two rotatable bonds4.

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone serves as a precursor in the synthesis of various organic compounds. Notably, its derivatives exhibit significant biological activities. For instance, novel 1H-indole derivatives synthesized from it have shown potent antibacterial and antifungal properties, highlighting its importance in medicinal chemistry (Letters in Applied NanoBioScience, 2020). Furthermore, some derivatives were evaluated for anti-inflammatory activity in animal models, emphasizing its potential therapeutic applications (Current drug discovery technologies, 2022).

Biological Evaluation

A series of novel hybrid compounds, synthesized from this compound, were evaluated in vitro against a panel of human tumor cell lines, showcasing selective inhibitory activity. This underlines its utility in the development of potential cancer therapeutics (Chinese Journal of Organic Chemistry, 2017).

Catalysis and Synthetic Chemistry

In the realm of synthetic chemistry, 2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone is instrumental in various catalytic processes. For instance, it is involved in the synthesis of bisindole derivatives through reactions catalyzed by B(HSO4)3, showcasing its versatility in organic synthesis (Journal of Chemistry, 2012).

Optical Imaging for Cancer Detection

This compound also plays a role in the development of novel water-soluble near-infrared dyes for cancer detection. A dye synthesized from it showed enhanced quantum yield and was successfully used for in vivo optical imaging, indicating its potential in cancer diagnostics and treatment (Bioconjugate chemistry, 2005).

Safety And Hazards

“2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone” is irritating and should be avoided from direct contact with skin and eyes2. Appropriate safety measures should be taken when using or storing this compound, including wearing protective gloves, glasses, and face shields2. Operations involving this compound should be conducted under ventilation to avoid inhalation of its vapors or dust2.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO/c1-7-4-3-5-9-11(10(15)6-13)8(2)14-12(7)9/h3-5,14H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYPMPAZLWMVJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C(N2)C)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B1346472.png)